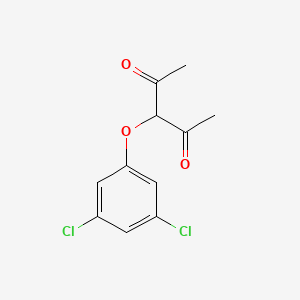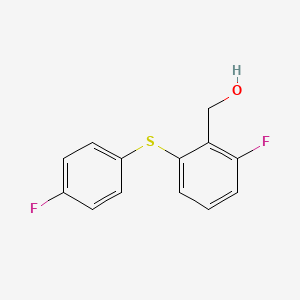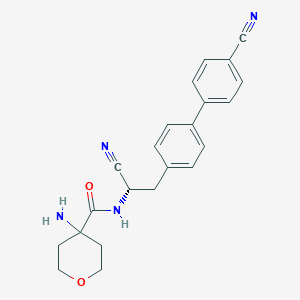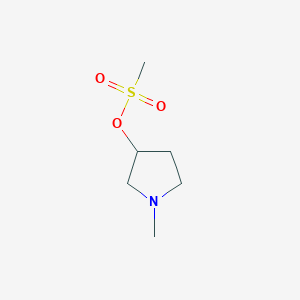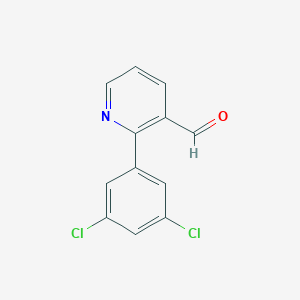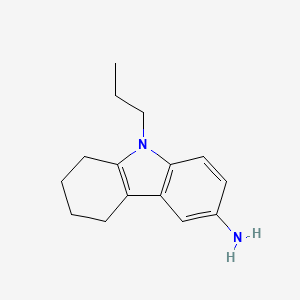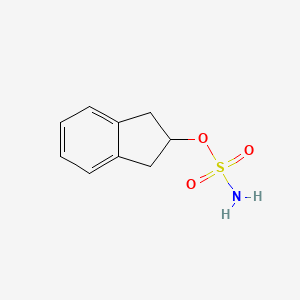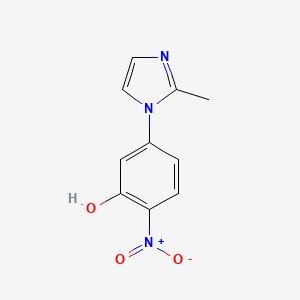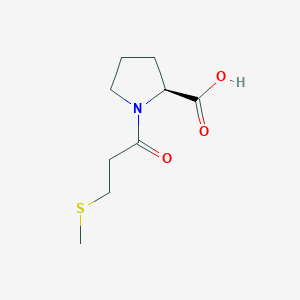![molecular formula C13H17NO5 B8448939 2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid](/img/structure/B8448939.png)
2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group is introduced through methylation reactions, often using methanol or methyl iodide as the methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of 2-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzoic acid.
Reduction: Formation of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzyl alcohol.
Substitution: Formation of 2-amino-6-methoxybenzoic acid after Boc deprotection.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid: Similar structure but with a different carbon chain length.
2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl acetic acid: Contains a pyridine ring instead of a benzene ring.
N-(tert-butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Features a hydroxylamine group instead of an amino group.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-6-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-6-5-7-9(18-4)10(8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
QBZYEHBJAHDOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


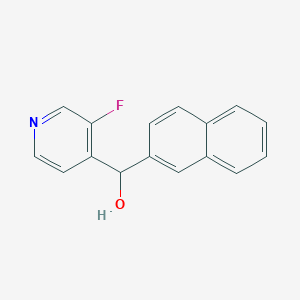

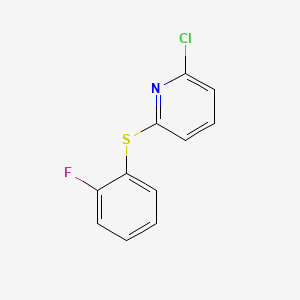
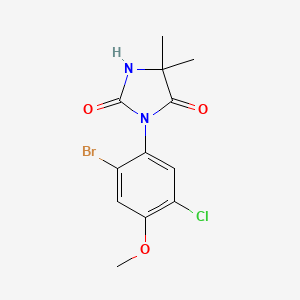
![5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B8448882.png)
